stannane CAS No. 677796-62-2](/img/structure/B12528426.png)
[2-(Methylsulfanyl)phenyl](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)phenylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)phenylstannane typically involves the reaction of triphenyltin chloride with 2-(methylsulfanyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents. The general reaction scheme is as follows:
Ph3SnCl+C6H4(Li)SMe→Ph3SnC6H4(SMe)+LiCl
Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)phenylstannane may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(Methylsulfanyl)phenylstannane can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various organotin hydrides.
Substitution: The phenyl groups attached to the tin atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 2-(Methylsulfanyl)phenylstannane is used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Synthesis: It serves as a precursor for the synthesis of other organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including 2-(Methylsulfanyl)phenylstannane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Polymer Stabilizers: The compound is used as a stabilizer in the production of polymers to enhance their thermal and oxidative stability.
Mecanismo De Acción
The mechanism by which 2-(Methylsulfanyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial in its antimicrobial and catalytic properties.
Comparación Con Compuestos Similares
Triphenyltin Chloride: Similar in structure but lacks the methylsulfanyl group.
Tributyltin Hydride: Another organotin compound used in radical reactions.
Triphenylphosphine: While not an organotin compound, it shares similar applications in catalysis.
Uniqueness:
- The presence of the methylsulfanyl group in 2-(Methylsulfanyl)phenylstannane imparts unique chemical reactivity and biological activity compared to other organotin compounds.
- Its ability to undergo specific oxidation and substitution reactions makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
677796-62-2 |
|---|---|
Fórmula molecular |
C25H22SSn |
Peso molecular |
473.2 g/mol |
Nombre IUPAC |
(2-methylsulfanylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7S.3C6H5.Sn/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H; |
Clave InChI |
ZBABEMUNDPCJTO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


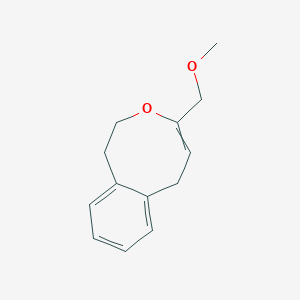
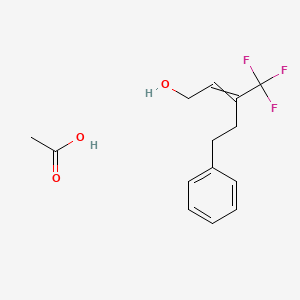
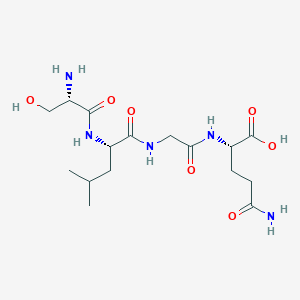
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
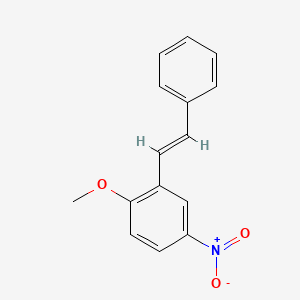
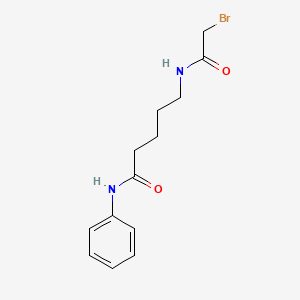
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
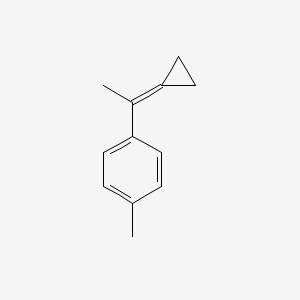
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
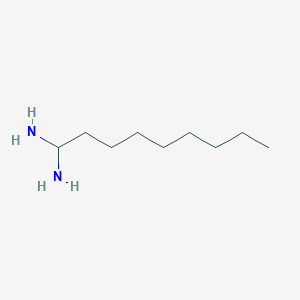
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
